molecular formula C22H16FN3O B6123400 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL

2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Cat. No.: B6123400
M. Wt: 357.4 g/mol
InChI Key: GCESTEIGCCWYLL-NTCAYCPXSA-N
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Description

2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Phenyl and Fluorophenyl Groups: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the coupling of the triazole intermediate with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The triazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted analogs.

    Substitution: Various substituted triazole and phenol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole ring.

    Fluorescent Probes: The fluorophenyl group can be utilized in designing fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Pharmacology: Studied for its interactions with various biological targets.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
  • 2-{3-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
  • 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL imparts unique electronic properties, making it distinct from its analogs.
  • Bioactivity : The fluorinated compound may exhibit different biological activities compared to its chloro, bromo, and methoxy analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O/c23-17-13-10-16(11-14-17)12-15-21-24-22(19-8-4-5-9-20(19)27)26(25-21)18-6-2-1-3-7-18/h1-15,27H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCESTEIGCCWYLL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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